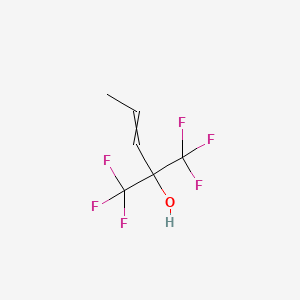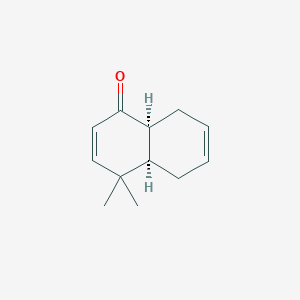
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one is a complex organic compound with a unique structure It belongs to the class of naphthalenes, which are characterized by a fused ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to maintain consistent production rates.
化学反应分析
Types of Reactions
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which (4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- (2S,4aR,8aS)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ylprop-2-enoic acid
- 2-((2R,4aR,8aS)-4a-Methyl-8-methylenedecahydronaphthalen-2-yl)acrylaldehyde
- (2R,4aR,8aS)-2-phenyl-2H,4H,4aH,8H,8aH-pyrano[3,2-d][1,3]dioxine
Uniqueness
(4aR,8aS)-4,4-Dimethyl-4a,5,8,8a-tetrahydronaphthalen-1(4H)-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications where similar compounds may not be as effective.
属性
CAS 编号 |
65595-97-3 |
|---|---|
分子式 |
C12H16O |
分子量 |
176.25 g/mol |
IUPAC 名称 |
(4aR,8aS)-4,4-dimethyl-4a,5,8,8a-tetrahydronaphthalen-1-one |
InChI |
InChI=1S/C12H16O/c1-12(2)8-7-11(13)9-5-3-4-6-10(9)12/h3-4,7-10H,5-6H2,1-2H3/t9-,10+/m0/s1 |
InChI 键 |
PVTWTYVSLSVPLE-VHSXEESVSA-N |
手性 SMILES |
CC1(C=CC(=O)[C@@H]2[C@H]1CC=CC2)C |
规范 SMILES |
CC1(C=CC(=O)C2C1CC=CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


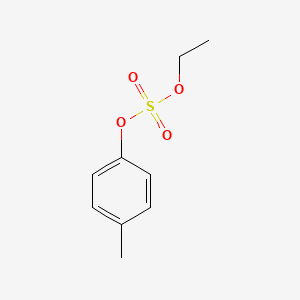
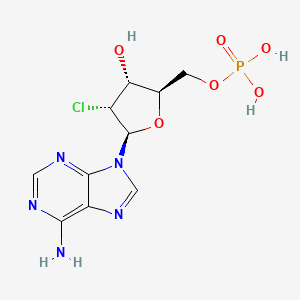
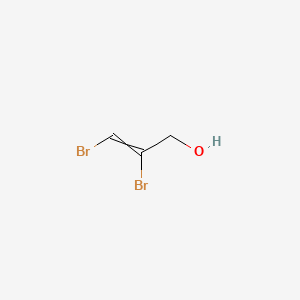

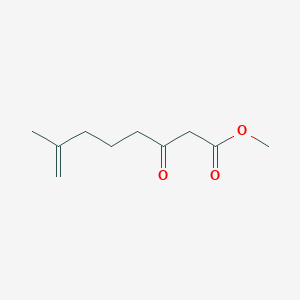

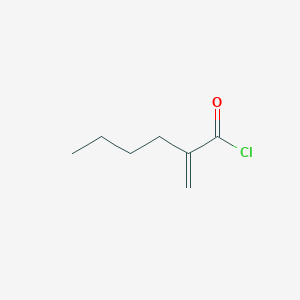
![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)
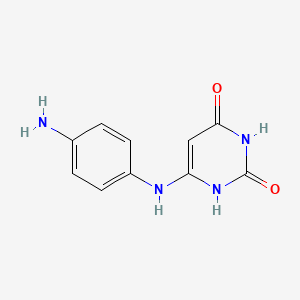
![N'-[2-(4-Chlorophenyl)ethyl]-N,N-dimethylurea](/img/structure/B14478551.png)

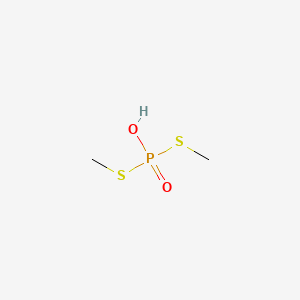
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
